

physical and chemical properties of 2-Methylisonicotinic acid

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Compound of Interest

Compound Name: 2-Methylisonicotinic acid

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An In-depth Technical Guide to 2-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methylisonicotinic acid**. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key processes to support research and development activities.

Core Properties of 2-Methylisonicotinic Acid

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.^{[1][2]} Its structure, featuring a carboxylic acid group and a methyl group on a pyridine ring, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[3][4]}

Table 1: Physical Properties of **2-Methylisonicotinic Acid**

Property	Value	Source(s)
Appearance	White to almost white powder or crystal	[1][4]
Melting Point	294 - 299 °C	[4][5]
Boiling Point	368.2 ± 22.0 °C (Predicted)	[4][5]
Density	1.230 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in water	[6]

Table 2: Chemical and Computational Properties of **2-Methylisonicotinic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₂	[5][7]
Molecular Weight	137.14 g/mol	[5][7]
CAS Number	4021-11-8	[1]
pKa	2.02 ± 0.10 (Predicted)	[4]
LogP	1.08822	[7]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[7][8]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	2	[7]
Rotatable Bonds	1	[7]
SMILES	<chem>CC1=NC=CC(=C1)C(=O)O</chem>	[2][7]
InChIKey	PMDHIMMPXRSDML-UHFFFAOYSA-N	[2][4]

Spectral Data

Spectral analysis is crucial for the structural confirmation of **2-Methylisonicotinic acid**.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The exact chemical shifts would depend on the solvent used. For the related isonicotinic acid in DMSO-d₆, aromatic protons appear between δ 7.8 and 8.8 ppm.[9] The methyl group protons of **2-Methylisonicotinic acid** would likely appear as a singlet in the upfield region (around δ 2.5 ppm).
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carboxylic acid carbon, the carbons of the pyridine ring, and the methyl carbon.
- **IR (Infrared Spectroscopy):** The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching of the methyl and aromatic groups.
- **MS (Mass Spectrometry):** The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol).

Spectra for **2-Methylisonicotinic acid** are available in public databases such as ChemicalBook for detailed analysis.[10]

Experimental Protocols

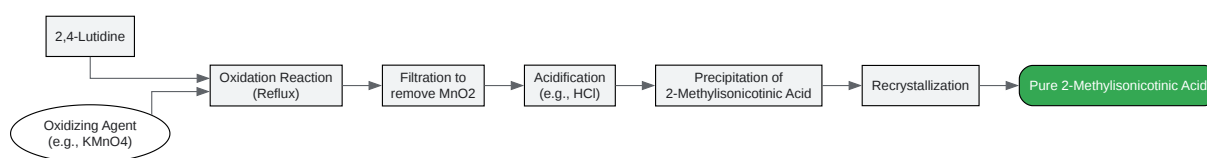
Detailed and standardized methodologies are essential for obtaining reliable and reproducible data.

A common synthetic route to **2-Methylisonicotinic acid** involves the oxidation of 2,4-lutidine (2,4-dimethylpyridine).

Protocol: Oxidation of 2,4-Lutidine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine and a suitable oxidizing agent (e.g., potassium permanganate or selenium dioxide) in an appropriate solvent like water or pyridine.[3]

- Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct is removed by filtration.
- Isolation: Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the product, **2-Methylisonicotinic acid**.
- Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.



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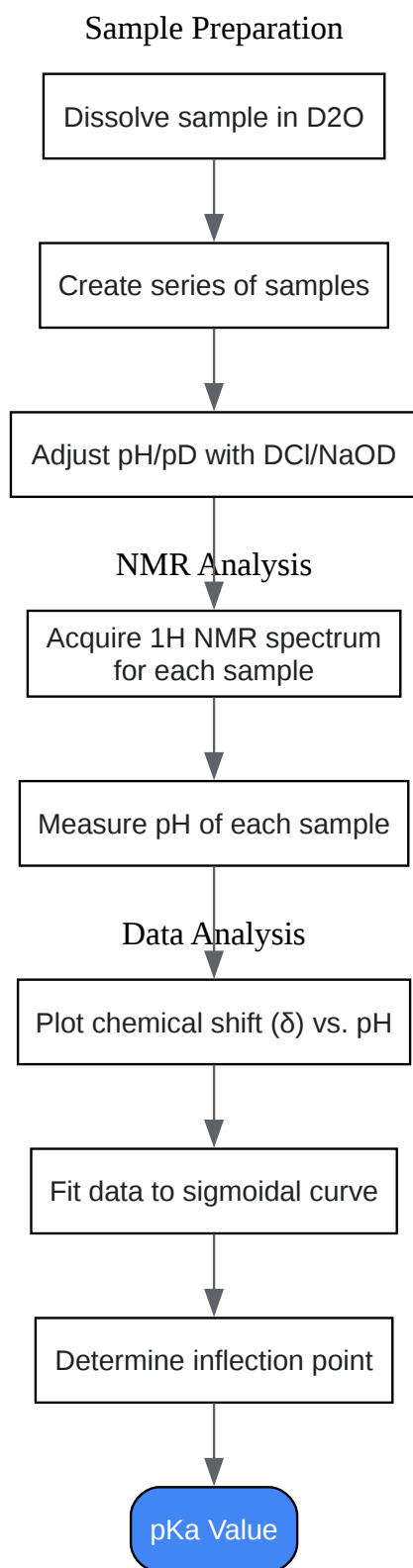
Caption: Synthetic workflow for **2-Methylisonicotinic acid**.

NMR titration is a powerful method for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[11][12][13]

Protocol: NMR Titration for pKa Determination

- Sample Preparation: Prepare a series of solutions of **2-Methylisonicotinic acid** in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent) across a range of pH (or pD) values.[13] The pH can be adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
- NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. [13]

- Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a significant chemical shift change upon protonation/deprotonation.
- Curve Fitting: Plot the chemical shift (δ) of the selected proton against the pH of the solution. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.^[12]



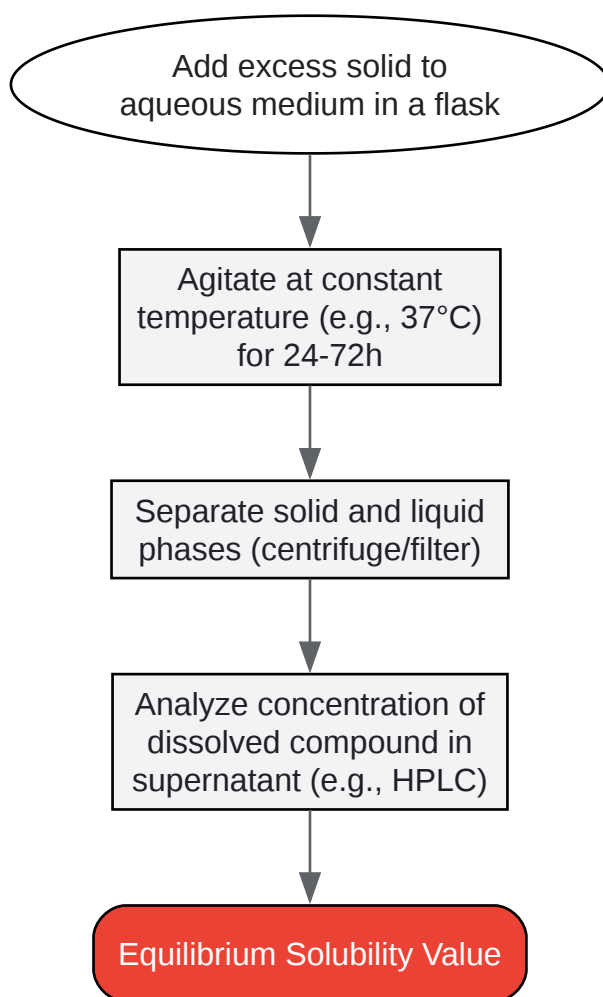
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Caption: Workflow for pKa determination using NMR titration.

The shake-flask method is the gold standard for determining equilibrium solubility.[\[14\]](#)

Protocol: Shake-Flask Solubility Measurement

- Preparation: Add an excess amount of solid **2-Methylisonicotinic acid** to a known volume of the desired aqueous medium (e.g., water, or buffers at pH 1.2, 4.5, and 6.8) in a sealed flask.[\[15\]](#)[\[16\]](#)
- Equilibration: Agitate the flask at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[14\]](#)[\[16\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[\[14\]](#)
- Quantification: Withdraw a precise aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).



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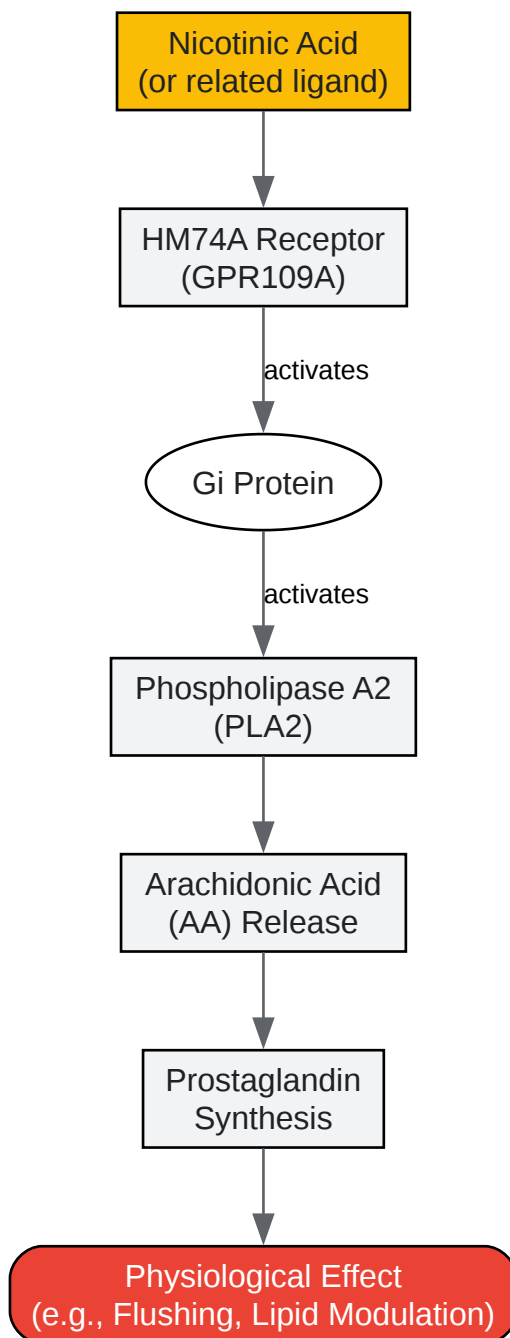
Caption: Workflow for the shake-flask solubility method.

Biological Activity and Signaling Pathways

While specific signaling pathway interactions for **2-Methylisonicotinic acid** are not extensively documented, its structural similarity to nicotinic acid (niacin) suggests potential biological relevance. Nicotinic acid is known to interact with the G protein-coupled receptor HM74A (also known as GPR109A).[17] Activation of this receptor can influence lipid metabolism and is linked to the arachidonic acid (AA) signaling pathway, which is involved in the prostaglandin release that causes skin flushing, a common side effect of niacin therapy.[17]

Derivatives of nicotinic and isonicotinic acids have been explored for a wide range of biological activities, including antibacterial and antifungal properties.[18][19][20][21] The specific activity

of **2-Methylisonicotinic acid** would be an area for further investigation.



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Caption: Simplified nicotinic acid signaling pathway via HM74A.

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